molecular formula C19H22O4 B170054 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one CAS No. 104311-21-9

7,8-Bis(3-methylbut-2-enoxy)chromen-2-one

Cat. No. B170054
M. Wt: 314.4 g/mol
InChI Key: XDDSHFOIHKCEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Bis(3-methylbut-2-enoxy)chromen-2-one, also known as Clotrimazole, is a synthetic antifungal medication. It is used to treat a variety of fungal infections, including ringworm, athlete's foot, and jock itch. Clotrimazole works by inhibiting the growth of fungi, which prevents the infection from spreading.

Mechanism Of Action

7,8-Bis(3-methylbut-2-enoxy)chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the cell membrane, leading to fungal cell death.

Biochemical And Physiological Effects

7,8-Bis(3-methylbut-2-enoxy)chromen-2-one has been shown to have a low toxicity profile and is generally well-tolerated. However, it can cause local irritation and burning at the site of application. In rare cases, systemic absorption of 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one can occur, leading to more severe side effects such as liver damage and allergic reactions.

Advantages And Limitations For Lab Experiments

7,8-Bis(3-methylbut-2-enoxy)chromen-2-one is a widely available and inexpensive antifungal agent, making it a popular choice for laboratory experiments. However, its efficacy can vary depending on the fungal species being studied, and it may not be effective against certain strains of fungi.

Future Directions

There are several potential future directions for research involving 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and immunomodulatory effects. Finally, there is a need for the development of more effective antifungal agents, particularly in light of the increasing prevalence of drug-resistant fungal infections.

Synthesis Methods

7,8-Bis(3-methylbut-2-enoxy)chromen-2-one is synthesized through a multi-step process, starting with the reaction of 2-chloro-4-nitrophenol with 3-methylbut-2-en-1-ol. This is followed by a series of reactions involving various reagents and solvents, ultimately resulting in the formation of 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one.

Scientific Research Applications

7,8-Bis(3-methylbut-2-enoxy)chromen-2-one has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal species. It has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

properties

CAS RN

104311-21-9

Product Name

7,8-Bis(3-methylbut-2-enoxy)chromen-2-one

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

7,8-bis(3-methylbut-2-enoxy)chromen-2-one

InChI

InChI=1S/C19H22O4/c1-13(2)9-11-21-16-7-5-15-6-8-17(20)23-18(15)19(16)22-12-10-14(3)4/h5-10H,11-12H2,1-4H3

InChI Key

XDDSHFOIHKCEBB-UHFFFAOYSA-N

SMILES

CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OCC=C(C)C)C

Canonical SMILES

CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OCC=C(C)C)C

Origin of Product

United States

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